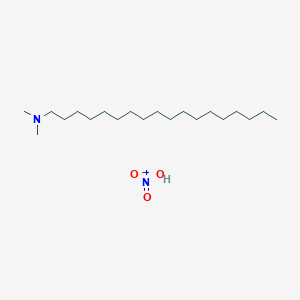
N,N-dimethyloctadecan-1-amine;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyloctadecan-1-amine;nitric acid is a compound that combines N,N-dimethyloctadecan-1-amine, a tertiary amine, with nitric acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is also referred to as N,N-dimethylstearylamine or octadecyldimethylamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyloctadecan-1-amine can be synthesized through the reductive N-methylation of octadecan-1-amine using formaldehyde and formic acid. The reaction typically occurs under mild conditions and yields the desired tertiary amine .
Industrial Production Methods
In industrial settings, N,N-dimethyloctadecan-1-amine is produced through a similar process but on a larger scale. The reaction involves the use of octadecan-1-amine, formaldehyde, and formic acid in a controlled environment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyloctadecan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-dimethyloctadecan-1-amine oxide.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions typically involve halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: N,N-Dimethyloctadecan-1-amine oxide.
Reduction: Secondary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N,N-Dimethyloctadecan-1-amine;nitric acid has several scientific research applications:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of personal care products, such as shampoos and conditioners, due to its surfactant properties
Mechanism of Action
The mechanism of action of N,N-dimethyloctadecan-1-amine involves its interaction with cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethanamine: A smaller tertiary amine with similar chemical properties.
N,N-Dimethyl-1-propanamine: Another tertiary amine with a shorter carbon chain.
N,N-Dimethyl-1-hexadecanamine: A compound with a similar structure but a shorter carbon chain
Uniqueness
N,N-Dimethyloctadecan-1-amine is unique due to its long carbon chain, which imparts distinct amphiphilic properties. This makes it particularly useful as a surfactant and emulsifying agent in various applications .
Properties
CAS No. |
62194-55-2 |
|---|---|
Molecular Formula |
C20H44N2O3 |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
N,N-dimethyloctadecan-1-amine;nitric acid |
InChI |
InChI=1S/C20H43N.HNO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;2-1(3)4/h4-20H2,1-3H3;(H,2,3,4) |
InChI Key |
HCVMIBGWRRBFMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)C.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















